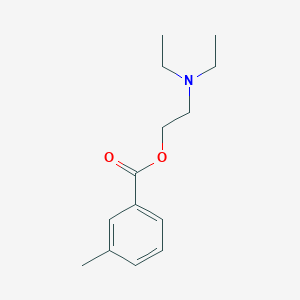

2-(Diethylamino)ethyl 3-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Diethylamino)ethyl 3-methylbenzoate, also known as procaine, is a local anesthetic that is commonly used in medical procedures. It was first synthesized in 1905 by a German chemist named Alfred Einhorn, who was searching for a safer alternative to cocaine. Procaine has since become a widely used anesthetic due to its low toxicity and effectiveness in blocking pain signals.

Wirkmechanismus

Procaine works by blocking the transmission of nerve impulses in the body. It does this by binding to and inhibiting voltage-gated sodium channels in the nerve cells, which prevents the cells from generating action potentials. This leads to a loss of sensation in the affected area.

Biochemische Und Physiologische Effekte

Procaine has a number of biochemical and physiological effects on the body. It can cause vasodilation, which increases blood flow to the affected area and can help to reduce inflammation. It can also decrease the release of neurotransmitters such as acetylcholine, which can contribute to its anesthetic effects.

Vorteile Und Einschränkungen Für Laborexperimente

Procaine has a number of advantages for use in laboratory experiments. It is relatively inexpensive and widely available, making it easy to obtain for research purposes. It also has low toxicity and a well-established safety profile, which makes it a good choice for use in animal studies.

However, there are also limitations to the use of 2-(Diethylamino)ethyl 3-methylbenzoate in the laboratory. Its effects are relatively short-lived, which can make it difficult to use for longer-term studies. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Zukünftige Richtungen

There are a number of potential future directions for research on 2-(Diethylamino)ethyl 3-methylbenzoate. One area of interest is the development of new local anesthetics that are more effective and longer-lasting than 2-(Diethylamino)ethyl 3-methylbenzoate. Another area of research is the investigation of the mechanisms of action of 2-(Diethylamino)ethyl 3-methylbenzoate and other local anesthetics, which could lead to the development of new treatments for pain and other conditions.

In addition, there is interest in exploring the use of 2-(Diethylamino)ethyl 3-methylbenzoate in combination with other drugs for the treatment of various diseases. For example, it has been suggested that 2-(Diethylamino)ethyl 3-methylbenzoate could be used in combination with chemotherapy drugs to reduce the side effects of these drugs on the nervous system.

Conclusion

2-(Diethylamino)ethyl 3-methylbenzoate, or 2-(Diethylamino)ethyl 3-methylbenzoate, is a widely used local anesthetic that has been extensively studied for its potential applications in scientific research. It works by blocking the transmission of nerve impulses in the body, and has a number of biochemical and physiological effects. While there are limitations to its use in the laboratory, there are also many potential future directions for research on 2-(Diethylamino)ethyl 3-methylbenzoate and its applications in medicine.

Synthesemethoden

Procaine is synthesized through a reaction between para-toluidine and diethylaminoethanol, which forms 2-(Diethylamino)ethyl 3-methylbenzoate. The reaction is catalyzed by hydrochloric acid and the resulting product is purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

Procaine has been extensively studied for its potential applications in scientific research. It has been used as a tool for studying the mechanisms of pain and anesthesia, as well as for investigating the effects of local anesthetics on nerve function. Procaine has also been used in studies of drug metabolism and drug interactions.

Eigenschaften

CAS-Nummer |

10367-88-1 |

|---|---|

Produktname |

2-(Diethylamino)ethyl 3-methylbenzoate |

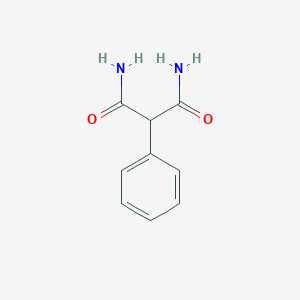

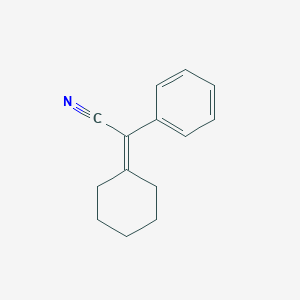

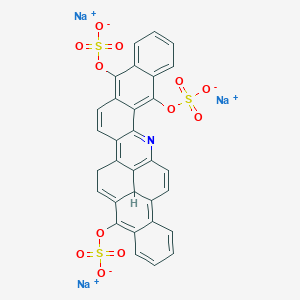

Molekularformel |

C14H21NO2 |

Molekulargewicht |

235.32 g/mol |

IUPAC-Name |

2-(diethylamino)ethyl 3-methylbenzoate |

InChI |

InChI=1S/C14H21NO2/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |

InChI-Schlüssel |

NHHMPVPZDJSKJU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |

Kanonische SMILES |

CCN(CC)CCOC(=O)C1=CC=CC(=C1)C |

Synonyme |

3-Methyl-benzoic acid, 2-diethylaminoethyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.